(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H15N3O3S2 and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound exhibits potential as an anticancer agent due to its ability to interfere with cancer cell growth and survival pathways. Researchers are investigating its effects on specific cancer types, including breast, lung, and colon cancers. Preclinical studies have shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells .
- The compound’s structure suggests anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders. Further studies are needed to explore its efficacy and safety in vivo .
- Researchers are exploring the compound’s potential neuroprotective properties. It may help prevent neuronal damage and reduce oxidative stress, making it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Preliminary studies indicate that this compound has antimicrobial effects against bacteria and fungi. It could be useful in developing novel antibiotics or antifungal agents .
- The compound’s structure suggests it may inhibit specific enzymes involved in disease processes. Researchers are investigating its effects on enzymes related to metabolic disorders, cardiovascular diseases, and more .
- Scientists are using this compound as a scaffold for designing new molecules with specific biological activities. By modifying its structure, they aim to create targeted drugs for various diseases .
- The compound’s photophysical properties, such as fluorescence and absorption spectra, are of interest for applications in imaging and sensing. Researchers explore its use as a fluorescent probe or sensor in biological systems .
- Due to its unique structure, this compound may find applications in materials science. Researchers investigate its potential as a building block for functional materials, such as organic semiconductors or light-emitting devices .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Enzyme Inhibition
Chemical Biology and Drug Design
Photophysical Properties
Materials Science
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-17(9-7-13-6-8-15-16(10-13)25-12-24-15)20-18-21-22-19(27-18)26-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,21,23)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBACLSWXLMGO-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.